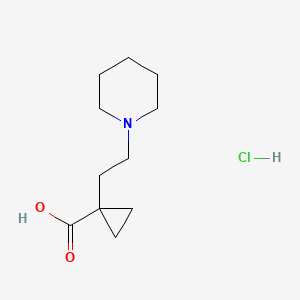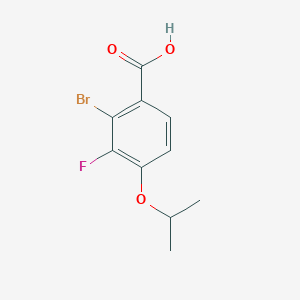![molecular formula C19H21N7O2S2 B2961975 2-methyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide CAS No. 1251561-81-5](/img/structure/B2961975.png)
2-methyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide is a useful research compound. Its molecular formula is C19H21N7O2S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, like the compound , have been reported to exhibit significant antimicrobial potential . This includes activity against a broad spectrum of microorganisms, including bacteria, fungi, and protozoa. The compound’s ability to interfere with microbial cell function makes it a candidate for developing new antimicrobial agents.
Anticancer Properties
Compounds containing the imidazole ring have shown promise in anticancer therapy . They can interact with DNA or inhibit key enzymes involved in cancer cell proliferation. Research into the specific anticancer mechanisms of this compound could lead to novel treatments for various cancers.
Anti-inflammatory Uses
The anti-inflammatory properties of imidazole derivatives are well-documented . They can modulate the body’s inflammatory response, making them useful in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Antiviral Applications
Imidazole compounds have been identified as potential antiviral agents . They may work by inhibiting virus replication or by interfering with virus-cell binding. This compound could be explored for its efficacy against a range of viral infections.
Antidiabetic Effects
Some imidazole derivatives have shown antidiabetic activity , suggesting they could influence insulin signaling or glucose metabolism. Investigating this compound’s role in managing diabetes could be a fruitful area of research.
Antitubercular Activity
Given the structure of this compound, it may have applications in treating tuberculosis. Imidazole derivatives have been used to develop drugs that target the bacteria causing TB .
Antifungal and Antihelmintic
The compound’s potential to act against fungal infections and parasitic worms (helminths) is another area of interest. Its structural features could disrupt the biological processes of these organisms .
Coordination Chemistry
Outside of biomedical applications, this compound could serve as a ligand in coordination chemistry due to its multiple potential binding sites, which could be useful in synthesizing metal complexes with various industrial and research applications .
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities .
Action Environment
It is known that the chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, can influence their interaction with the biological environment .
Propiedades
IUPAC Name |
2-methyl-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,3-benzothiazole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S2/c1-12-23-18(11-19(24-12)26-9-8-20-13(26)2)21-6-7-22-30(27,28)15-4-5-16-17(10-15)29-14(3)25-16/h4-5,8-11,22H,6-7H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXQSGWYFXZZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2961896.png)

![2-Methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2961898.png)
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2961899.png)
![Ethyl 4-{2-[(3,4-difluorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2961900.png)



![7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane](/img/structure/B2961907.png)
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2961908.png)
![2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B2961911.png)
![4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B2961912.png)
![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene](/img/structure/B2961914.png)